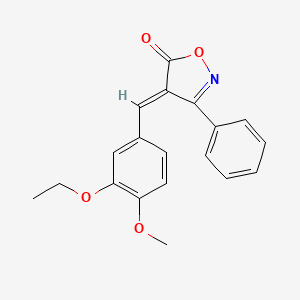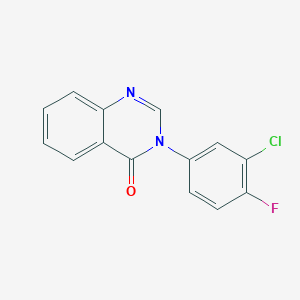
1-(3,4-dimethylbenzoyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3,4-dimethylbenzoyl)indoline and its derivatives often involves multi-component reactions, providing efficient routes to various indoline-based compounds. For example, new four-component domino reactions described by Balamurugan, Perumal, & Menéndez (2011) enable the one-pot synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives, demonstrating the compound's role in facilitating complex molecular architectures (Balamurugan et al., 2011).
Molecular Structure Analysis
The molecular structure of indoline derivatives, including 1-(3,4-dimethylbenzoyl)indoline, is crucial for their reactivity and properties. Structural analysis through techniques such as NMR spectroscopy and X-ray crystallography provides detailed insights into their conformational dynamics and spatial arrangement. For instance, the structural analysis of 3-phenylethyl-2,4(1H,3H)-quinazolinediones revealed the presence of conformational isomers, highlighting the structural complexity of indoline derivatives (Quevedo, Vélez, & Pérez-Redondo, 2017).
Chemical Reactions and Properties
Indoline derivatives, including 1-(3,4-dimethylbenzoyl)indoline, undergo various chemical reactions, facilitating the synthesis of a wide range of compounds. The reactivity patterns of these molecules, such as their participation in cycloaddition reactions or their behavior as nucleophiles or electrophiles, are fundamental for synthetic chemistry. For example, the synthesis of novel spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] demonstrates the compound's versatility in chemical transformations (Sharma, Brahmachari, Kant, & Gupta, 2016).
Applications De Recherche Scientifique
Anti-angiogenic Activity of Indoline Compounds
Indole- and indoline-type compounds have shown promise in medical research due to their bioactive properties. For instance, some indoline derivatives have been identified to possess anti-angiogenic activity, which is crucial for cancer treatment strategies. This activity is measured through their ability to inhibit tube formation in human umbilical vein endothelial cells (HUVECs), suggesting potential applications in developing anti-cancer therapies (Sano et al., 2006).
Catalysis and Synthesis Applications
Indoline compounds play a significant role in organic synthesis, acting as intermediates or catalysts in the formation of complex molecules. The palladium-catalyzed indolization of N-aroylbenzotriazoles with disubstituted alkynes, for example, produces polysubstituted indoles, demonstrating the utility of indoline derivatives in synthesizing pharmacologically relevant structures (Nakamura et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-8-15(11-13(12)2)17(19)18-10-9-14-5-3-4-6-16(14)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTJJTZWMJAHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-indol-1-yl)-(3,4-dimethyl-phenyl)-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)


![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)
![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)